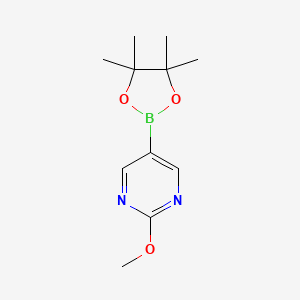

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Description

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS: 1052686-67-5) is a boronate ester-functionalized pyrimidine derivative with significant utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₁H₁₆BN₂O₃, and it features a pyrimidine core substituted with a methoxy group (–OCH₃) at the 2-position and a pinacol boronate ester at the 5-position. The boronate ester moiety enables participation in transition-metal-catalyzed coupling reactions, making it a critical intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-9(15-5)14-7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIOFBGJGBMTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702673 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052686-60-8 | |

| Record name | 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body.

Mode of Action

It is known that the compound can be synthesized through nucleophilic and amidation reactions.

Biochemical Pathways

Similar compounds have been used in the synthesis of cholinergic drugs, which affect the cholinergic system in the body.

Pharmacokinetics

Similar compounds have been used in the synthesis of cholinergic drugs, which have been studied for their pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme mechanisms and interactions. For instance, it has been shown to interact with serine hydrolases and proteases, forming stable complexes that inhibit enzyme activity. Additionally, this compound can act as a ligand for various proteins, facilitating the study of protein-ligand interactions and the identification of potential drug targets.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, it has been reported to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. The compound’s ability to interact with metabolic enzymes also suggests a role in modulating cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of reversible covalent bonds with active site residues of enzymes, leading to enzyme inhibition or activation. This interaction is often mediated by the boronic ester group, which can form stable complexes with nucleophilic residues such as serine, threonine, and cysteine. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation profile. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the compound has been observed to exert long-term effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhanced enzyme inhibition and improved therapeutic outcomes. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage regimens for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels. Additionally, the compound’s ability to modulate enzyme activity suggests a role in regulating key metabolic processes, such as glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation and distribution. Once inside the cell, it can bind to various proteins, influencing its localization and activity. The compound’s distribution within tissues is also influenced by its affinity for specific binding sites, leading to preferential accumulation in certain organs and tissues.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through the recognition of targeting sequences. Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity, further modulating its effects on cellular function.

Biological Activity

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H18BNO3

- Molecular Weight : 235.09 g/mol

- CAS Number : 445264-61-9

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological targets. The dioxaborolane moiety is known for its role in the modulation of enzyme activities and cellular signaling pathways. Specifically, compounds containing dioxaborolane structures have been reported to act as inhibitors of certain kinases and other enzymes involved in cancer progression and inflammation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

- A study indicated that pyrimidine-based compounds exhibit significant inhibitory effects on cell proliferation in various cancer cell lines. The compound demonstrated an IC50 value of approximately 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line .

Antimicrobial Activity

Pyrimidine derivatives have shown activity against multidrug-resistant bacteria:

- In vitro tests revealed that certain pyrimidine compounds exhibited MIC values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- In animal models (Sprague-Dawley rats), the compound displayed moderate exposure with a maximum concentration () of 592 ± 62 mg/mL and a bioavailability () of 31.8% after oral administration .

Case Study 1: Anticancer Efficacy

A notable case study involved the evaluation of a related pyrimidine derivative that shared structural similarities with this compound. This compound was administered in a mouse model where it significantly inhibited tumor growth compared to control groups. The study reported a reduction in tumor volume by over 50% within three weeks of treatment.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrimidine derivatives against resistant strains. The compound exhibited promising results against clinical isolates of Mycobacterium tuberculosis with MIC values as low as 0.5–1.0 μg/mL . This suggests potential for further development as an anti-infective agent.

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is in the synthesis of agrochemicals. Its unique structure allows it to serve as an effective building block in the development of herbicides and insecticides.

Case Study: Herbicide Development

Recent studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation. For instance, a derivative was tested against common weeds and showed significant herbicidal activity when applied at low concentrations .

Pharmaceutical Applications

The compound has also shown promise in pharmaceutical applications, particularly in the development of serine protease inhibitors. These inhibitors are crucial for treating viral infections such as Hepatitis C Virus (HCV).

Case Study: Serine Protease Inhibitors

Research indicates that this compound can be utilized to synthesize potent inhibitors that target viral proteases. In vitro studies have shown that these inhibitors effectively reduce viral replication rates .

Materials Science

In materials science, this compound is employed in the synthesis of novel polymers and copolymers with desirable optical and electrochemical properties. Its incorporation into polymer matrices can enhance conductivity and stability.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in creating copolymers based on benzothiadiazole units. The resulting materials exhibited improved charge transport properties and were evaluated for potential use in organic electronic devices .

Summary Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Agrochemicals | Synthesis of herbicides and insecticides | Effective enzyme inhibitors for weed control |

| Pharmaceuticals | Development of serine protease inhibitors | Significant reduction in viral replication rates |

| Materials Science | Synthesis of conductive polymers | Enhanced conductivity and stability in organic devices |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are compared below with analogous pyrimidine and pyridine boronate esters. Key differences in substituents, electronic effects, and applications are highlighted.

Table 1: Structural and Functional Comparison of Selected Boronate Esters

Key Comparative Insights:

Electronic Effects: Methoxy (–OCH₃): Electron-donating via resonance, stabilizes the boronate intermediate in Suzuki couplings and improves solubility in polar solvents . Amino (–NH₂): Strong electron-donating effect enhances nucleophilicity but may require protection during synthesis .

Reactivity in Suzuki-Miyaura Coupling: Methoxy and amino derivatives exhibit faster coupling rates due to electron-donating effects, whereas chloro and difluoromethoxy derivatives require optimized conditions (e.g., higher catalyst loading) . Pyridine-based analogs (e.g., 2-methoxy-5-boronate pyridine) show reduced reactivity compared to pyrimidines due to fewer electronegative atoms .

Applications: Pharmaceuticals: Methoxy and amino variants are intermediates in kinase inhibitors and antiviral agents . Agrochemicals: Chloro derivatives are precursors to herbicides due to their stability . Materials Science: Difluoromethoxy compounds are used in fluorinated polymers for enhanced durability .

Preparation Methods

Two-Stage Synthesis Method

This is the most commonly used industrial method, involving:

Stage 1: Boronic Acid Precursor Formation

A suitable pyrimidine derivative is reacted with a boronic acid or boronate ester precursor in the presence of a phosphite reagent and a base. This reaction is catalyzed by a transition metal complex, typically palladium or nickel-based catalysts, to form the boronate ester intermediate.

Stage 2: Introduction of the 2-Methoxy Group

The intermediate is then halogenated to introduce a leaving group at the 2-position of the pyrimidine ring. Subsequently, a Grignard reagent or methoxide source is used under basic conditions to substitute the halogen with a methoxy group, yielding the final product.

This method allows for good control over the substitution pattern and yields the target compound with high purity.

An alternative, more streamlined method involves combining the boronic acid precursor formation and the methoxy group introduction in a single reaction vessel. This method uses:

- A transition metal catalyst to facilitate both the borylation and methoxylation steps.

- Careful control of reaction conditions such as temperature, solvent, and base to optimize yield.

This approach reduces reaction time and handling steps, making it attractive for industrial-scale synthesis.

Specific Experimental Conditions

A representative experimental procedure involves:

| Parameter | Details |

|---|---|

| Starting Material | 2-(Methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (0.5 g, 1.999 mmol) |

| Solvent | Pyridine (5 mL) |

| Reagents | Methanesulfonyl chloride (0.309 mL, 4.00 mmol) |

| Temperature | 20 °C |

| Reaction Time | 18 hours |

| Outcome | Formation of sulfonylated intermediate for further transformations |

This example illustrates the use of pyridine as solvent and methanesulfonyl chloride for functional group transformation under mild conditions.

| Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Two-Stage Synthesis | Boronic acid, phosphite, base, halogenating agent, Grignard reagent, Pd/Ni catalyst | Sequential reactions, room temp to moderate heat | High purity, well-established | Multiple steps, longer time |

| One-Pot Synthesis | Boronic acid precursor, methoxide source, transition metal catalyst | Single vessel, controlled temp | Time-efficient, fewer steps | Requires precise control of conditions |

| Sulfonylation Step | Methanesulfonyl chloride, pyridine | 20 °C, 18 h | Mild conditions, good intermediate formation | Requires careful handling of reagents |

- Transition metal catalysts, especially palladium complexes, have been found to significantly enhance the efficiency of borylation and methoxylation reactions.

- The use of pinacol as a protecting group for boronic acids increases the stability of intermediates and final products.

- Reaction yields typically range from moderate to high (60–90%) depending on the purity of reagents and reaction control.

- Solvent choice affects reaction rates and selectivity; pyridine and other polar aprotic solvents are favored.

- Temperature control is critical to prevent decomposition or side reactions.

- Recent advances focus on greener synthesis routes, minimizing toxic reagents and waste.

The preparation of 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves sophisticated synthetic strategies primarily based on transition metal-catalyzed borylation and methoxylation reactions. The two-stage synthesis remains the most widely used method due to its reliability and product purity, while one-pot methods offer advantages in efficiency. Ongoing research aims to optimize these methods for better yields, environmental safety, and cost-effectiveness.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Borylation of pyrimidine precursors : Use Pd catalysts (e.g., Pd(PPh₃)₄) with pinacol borane under inert conditions to introduce the boronate ester group at the 5-position .

- Methoxy group installation : Methoxylation at the 2-position can be achieved via nucleophilic substitution or directed ortho-metalation strategies, followed by quenching with methylating agents .

- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization (from ethanol/water mixtures) are standard for isolating high-purity products .

Q. How should researchers characterize the compound’s structure and purity?

- X-ray crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. The boron-coupled ¹¹B NMR (~30 ppm) verifies boronate ester integrity .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry ensures purity (>95%) and molecular weight validation .

Q. What solubility properties influence its application in cross-coupling reactions?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, THF) and limited solubility in water. Key

- Solubility in DMSO : ~25 mg/mL at 25°C .

- Solvent optimization : Pre-dissolve in THF for Suzuki couplings to enhance reactivity with aryl halides .

Advanced Research Questions

Q. How can computational modeling predict reactivity in palladium-catalyzed couplings?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The boronate ester’s Lewis acidity facilitates transmetalation with Pd(0) complexes .

- Mechanistic insights : Simulate transition states using Gaussian or ORCA software to optimize ligand selection (e.g., SPhos or XPhos) for coupling efficiency .

Q. What strategies resolve crystallographic data contradictions during refinement?

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model overlapping reflections in cases of crystal twinning .

- Disorder modeling : For flexible methoxy/boronate groups, apply PART/SUMP restraints to refine occupancy ratios .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. How does the methoxy group influence regioselectivity in multi-step syntheses?

- Steric and electronic effects : The methoxy group at C2 directs electrophilic substitution to the C5 position via resonance donation. This is critical in sequential functionalization (e.g., halogenation before borylation) .

- Case study : In synthesizing OLED intermediates, methoxy-directed C–H borylation achieves meta-selectivity in arene functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.